6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one

Catalog No.
S6767450
CAS No.
923173-43-7
M.F
C21H19ClN2O3
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-...

CAS Number

923173-43-7

Product Name

6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2

InChI Key

NYSFIQMVQGUXIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic compound classified as a coumarin derivative. Coumarins are a diverse group of naturally occurring and synthetic compounds recognized for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a chloro group at the sixth position and a benzylpiperazinyl carbonyl substituent, which contributes to its unique chemical and biological characteristics.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  • Reduction: It can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
  • Substitution: The chloro group at the 6th position is susceptible to nucleophilic substitution reactions with various nucleophiles, including amines and thiols, resulting in substituted derivatives.

These reactions typically require specific organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yields and minimize by-products.

The biological activities of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one are notable:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by targeting enzymes such as DNA gyrase.
  • Anticancer Properties: Research indicates that it may possess anticancer effects by interfering with cancer cell proliferation.
  • Anti-inflammatory Effects: The compound shows promise in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

These biological activities suggest its potential utility in medicinal chemistry and pharmacology.

The synthesis of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one can be achieved through various methods. A common approach involves the condensation of 6-chloro-2H-chromen-2-one with 4-benzylpiperazine in the presence of suitable catalysts and solvents. Industrial production may utilize continuous flow reactors or batch reactors to ensure high yield and purity while minimizing waste.

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing other biologically active coumarin derivatives.
  • Pharmaceuticals: Potential therapeutic applications include treatments for cancer, Alzheimer's disease, and various infectious diseases.
  • Industrial Use: It is also used in developing fluorescent dyes and optical brighteners due to its unique chemical properties.

Studies on the interactions of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one with biological targets reveal its mechanism of action. The compound is known to inhibit specific enzymes and receptors that play critical roles in cellular processes. For instance, its inhibition of DNA gyrase is a key factor in its antimicrobial activity. Further research into its interactions may uncover additional therapeutic potential and mechanisms of action.

Several compounds are structurally similar to 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one. Here are some noteworthy examples:

Compound NameStructure SimilarityUnique Features
3-(Bromoacetyl)coumarinsSimilar coumarin coreContains a bromoacetyl group instead of a benzylpiperazinyl carbonyl group
6-Chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-oneSimilar structural frameworkContains a chlorophenyl group instead of a benzyl group

The uniqueness of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to these similar compounds. This specificity may enhance its efficacy in targeted therapeutic applications while minimizing side effects associated with less selective compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

382.1084202 g/mol

Monoisotopic Mass

382.1084202 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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